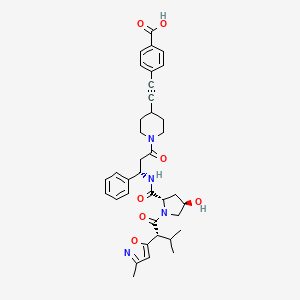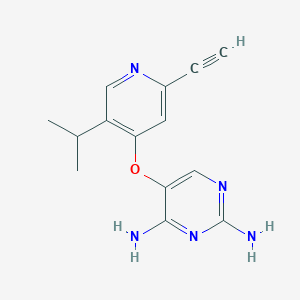
1-Aminocyclopentane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminocyclopentane-1-carboxylic acid is a cyclic amino acid characterized by a cyclopentane ring fused to the alpha carbon of the amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminocyclopentane-1-carboxylic acid can be synthesized through several methods:
Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopentane ring.
Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods: Industrial production methods for 1-aminocyclopentane-1-carboxylic acid typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Aminocyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its role in various biological processes, including enzyme activity and protein synthesis.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-aminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the production of biologically active compounds. Additionally, it may interact with receptors or other proteins to modulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclopentane ring.
Cycloleucine: This compound has a cyclohexane ring instead of a cyclopentane ring.
Uniqueness: 1-Aminocyclopentane-1-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C14H15N5O |
|---|---|
Molekulargewicht |
269.30 g/mol |
IUPAC-Name |
5-(2-ethynyl-5-propan-2-ylpyridin-4-yl)oxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H15N5O/c1-4-9-5-11(10(6-17-9)8(2)3)20-12-7-18-14(16)19-13(12)15/h1,5-8H,2-3H3,(H4,15,16,18,19) |
InChI-Schlüssel |
TZHOVNUCGUXMCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(N=C1)C#C)OC2=CN=C(N=C2N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


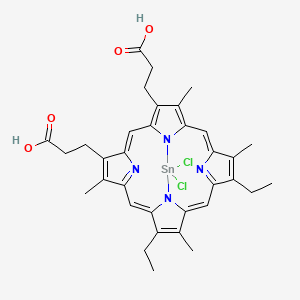
![2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)

![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine](/img/structure/B11931967.png)
![N-[(2R)-1-[[5-[(4-isocyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B11931968.png)
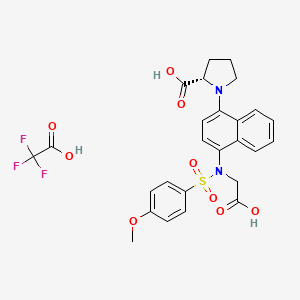
![methane;3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole](/img/structure/B11931992.png)


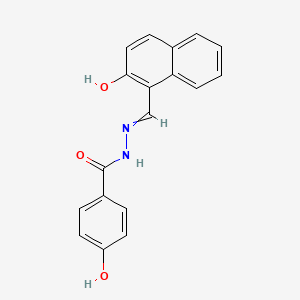
![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11932014.png)

![(8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de] phthalazin-3(7H)-one](/img/structure/B11932021.png)
